2-Carbomethoxy-3-tropinone

描述

Significance of 2-Carbomethoxy-3-tropinone as a Research Target in Alkaloid Chemistry

This compound (2-CMT) is a crucial organic intermediate in the synthesis of cocaine and its analogues. wikipedia.orgmolbase.com Its significance lies in its role as an advanced intermediate in the biosynthesis of these tropane (B1204802) alkaloids. acs.org The study of 2-CMT is fundamental to understanding the biosynthetic pathways of tropane alkaloids, a diverse class of over 200 naturally occurring compounds characterized by the N-methyl-8-azabicyclo[3.2.1]octane core structure. researchgate.net These compounds are found in various plant families, including Solanaceae and Erythroxylaceae, and exhibit a wide range of pharmacological properties. researchgate.netbiosynth.commdpi.com

Research into 2-CMT has been instrumental in elucidating the enzymatic steps that lead to the formation of the tropane skeleton. For instance, it is known that in the biosynthesis of cocaine, 2-CMT is reduced to methylecgonine (B8769275). researchgate.netwikipedia.org The enzyme responsible for this reduction, methylecgonone reductase, stereospecifically converts this compound to 2-carbomethoxy-3β-tropine (methylecgonine), which is the penultimate step in cocaine biosynthesis. mpg.depnas.org The investigation of such reactions provides valuable insights into the convergent evolution of metabolic pathways in different plant species. researchgate.net

Historical Context of this compound in Tropane Synthesis Research

The history of this compound is intrinsically linked to the groundbreaking work on the structure and synthesis of tropane alkaloids. Richard Willstätter's elucidation of the structure of cocaine in 1898 was a landmark achievement, which he accomplished by synthesizing it from this compound. wikipedia.orgmolbase.com His multi-step synthesis, starting from cycloheptanone, was a monumental effort for its time and laid the foundation for future research in the field. total-synthesis.comthieme-connect.comsynarchive.com

Another pivotal moment in tropane synthesis research was Robert Robinson's synthesis of tropinone (B130398) in 1917. wikipedia.orgrsc.org This synthesis is celebrated for its simplicity and biomimetic approach, using simple starting materials like succinaldehyde (B1195056), methylamine (B109427), and acetonedicarboxylic acid. wikipedia.org Robinson's work was a significant leap forward, demonstrating a tandem "double Mannich" reaction in a one-pot synthesis and providing a more efficient route to the tropane core. wikipedia.org These historical syntheses underscored the central role of tropinone and its derivatives, like this compound, as key building blocks for accessing a wide array of tropane alkaloids. sci-hub.se

Structural Overview of the Tropane Core within this compound

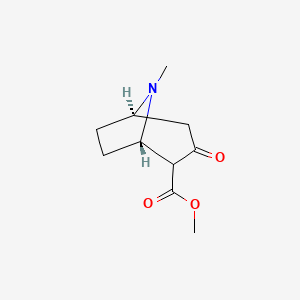

The defining feature of this compound is its tropane core, a bicyclic N-methyl-8-azabicyclo[3.2.1]octane system. researchgate.net This rigid framework is composed of a six-membered piperidine (B6355638) ring in a chair conformation and a five-membered pyrrolidine (B122466) ring. The two rings share a nitrogen atom and two carbon atoms (C-1 and C-5).

In this compound, a carbomethoxy group is attached at the C-2 position, and a ketone group is present at the C-3 position. wikipedia.org This substitution pattern makes it a β-keto ester, which can exist in equilibrium with its keto-enol tautomer. wikipedia.orgmolbase.com The stereochemistry at the C-2 position is crucial for the subsequent formation of specific tropane alkaloids. wikipedia.org The presence of these functional groups on the tropane skeleton allows for a variety of chemical transformations, making it a versatile precursor in the synthesis of numerous tropane analogues for pharmacological studies. researchgate.net

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₅NO₃ |

| Molar Mass | 197.23 g/mol |

| Melting Point | 104 °C (approx) |

| Boiling Point | 294.1 °C at 760 mmHg |

| Density | 1.173 g/cm³ |

| CAS Number | 36127-17-0 |

Note: Data sourced from multiple references. wikipedia.orgbiosynth.comechemi.comlookchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl (1S,5R)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3/t6-,7+,9?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEMSGQRTGSYOG-CSTAXXSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(=O)C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1C(C(=O)C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of 2 Carbomethoxy 3 Tropinone Biosynthesis Pathways

Biosynthetic Origin and Precursors Leading to 2-Carbomethoxy-3-tropinone

The journey to this compound begins with fundamental building blocks derived from amino acid metabolism. The formation of the characteristic tropane (B1204802) ring system is a multi-step process involving key enzymes and intermediates.

Putrescine Methyltransferase and N-Methylputrescine Formation in Tropane Biosynthesis

The biosynthesis of tropane alkaloids is initiated from the polyamine putrescine, which itself is derived from the amino acids ornithine or arginine pnas.orgnih.gov. A critical and often rate-limiting step in this pathway is the methylation of putrescine to form N-methylputrescine mdpi.com. This reaction is catalyzed by the enzyme putrescine N-methyltransferase (PMT) nih.govoup.comresearchgate.net. PMT utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor mdpi.comfrontiersin.org. The formation of N-methylputrescine is a committed step that channels the precursor into the tropane alkaloid pathway oup.comresearchgate.net. Following its formation, N-methylputrescine undergoes oxidative deamination by a diamine oxidase, which leads to the formation of 4-methylaminobutanal. This aldehyde then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, a key intermediate for the construction of the tropane ring nih.govmdpi.com.

| Enzyme/Intermediate | Function/Description | Key References |

| Putrescine | A diamine derived from ornithine or arginine that serves as the initial precursor. | pnas.orgnih.gov |

| Putrescine N-methyltransferase (PMT) | Catalyzes the methylation of putrescine to N-methylputrescine, a rate-limiting step. | nih.govmdpi.comoup.comresearchgate.net |

| S-adenosyl-L-methionine (SAM) | Acts as the methyl group donor in the PMT-catalyzed reaction. | mdpi.comfrontiersin.org |

| N-Methylputrescine | The methylated product of the PMT reaction and a committed precursor for tropane alkaloids. | nih.govmdpi.com |

| N-methyl-Δ¹-pyrrolinium cation | A cyclic iminium ion formed from N-methylputrescine, which serves as a crucial building block for the tropane ring. | nih.govmdpi.com |

Role of Malonyl-Coenzyme A Mediated Decarboxylative Condensation in Tropinone (B130398) Formation

The formation of the second ring of the tropane skeleton, leading to the tropinone core, involves the condensation of the N-methyl-Δ¹-pyrrolinium cation with a carbon source. Evidence strongly suggests the involvement of acetate-derived metabolites, specifically through the action of a polyketide synthase (PKS) mdpi.com. This process involves two successive decarboxylative condensations of malonyl-CoA to yield 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoyl-CoA mdpi.com. In the Solanaceae family, an atypical polyketide synthase has been identified that catalyzes the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, which is then converted to tropinone by a cytochrome P450 enzyme nih.gov. This malonyl-CoA mediated condensation is a crucial step in assembling the bicyclic tropane core nih.gov.

Enzymatic Steps in the Formation of this compound in Erythroxylum coca

In Erythroxylum coca, the biosynthesis of the tropane ring has a distinctive feature: the presence of a carbomethoxy group at the C-2 position of the tropane ring, which is absent in the tropane alkaloids produced by the Solanaceae family pnas.org. This suggests a divergence in the biosynthetic pathway. The formation of this compound (also known as methylecgonone) is a key step. The presence of the carbomethoxy group is thought to prevent spontaneous decarboxylation after the ring closure mdpi.com. The final step in cocaine biosynthesis involves the reduction of the keto group at the C-3 position of this compound to form methylecgonine (B8769275), which is then benzoylated pnas.orgnih.gov. This reduction is catalyzed by a methylecgonone reductase, which has been identified as a member of the aldo-keto reductase family of enzymes pnas.orgdb-thueringen.de. This is in contrast to the tropinone reductases found in the Solanaceae, which belong to the short-chain dehydrogenase/reductase family pnas.org.

Comparative Biosynthetic Analyses in Plant Families

The scattered distribution of tropane alkaloids across different plant families has led to questions about their evolutionary origins. Comparative studies of the biosynthetic pathways in Erythroxylaceae and Solanaceae have provided compelling evidence for the independent evolution of this metabolic capability.

Divergence of Tropane Alkaloid Biosynthesis in Erythroxylaceae versus Solanaceae

Several key differences distinguish the tropane alkaloid biosynthetic pathways in Erythroxylaceae and Solanaceae, strongly suggesting their independent evolutionary origins pnas.org.

| Feature | Erythroxylaceae (Erythroxylum coca) | Solanaceae (e.g., Atropa belladonna) | Key References |

| Key Intermediate | This compound (methylecgonone) | Tropinone | pnas.org |

| C-2 Substitution | Presence of a carbomethoxy group | No carbomethoxy group | pnas.org |

| Tropinone Reduction Enzyme | Methylecgonone reductase (an aldo-keto reductase) | Tropinone reductase I and II (short-chain dehydrogenases/reductases) | pnas.orgdb-thueringen.de |

| Site of Biosynthesis | Primarily in young, expanding leaves | Primarily in the roots | pnas.org |

These fundamental enzymatic and biochemical distinctions provide strong evidence that the pathways for tropane alkaloid biosynthesis evolved convergently in these two plant families pnas.orgdb-thueringen.de.

Evolutionary Perspectives on this compound Pathway Development

The evolution of the this compound pathway in the Erythroxylaceae is a prime example of convergent evolution in plant secondary metabolism db-thueringen.de. The recruitment of enzymes from entirely different protein families to catalyze similar reactions, such as the reduction of the 3-keto group, underscores this independent evolutionary trajectory pnas.org. The development of the specific enzymatic machinery to produce and process this compound in Erythroxylum coca highlights the remarkable plasticity of plant metabolic pathways. The emergence of this pathway is thought to have provided a unique set of chemical defenses or ecological advantages to the plants in the Erythroxylaceae family. The scattered distribution of tropane alkaloid production across the angiosperms suggests that the ability to synthesize these compounds may have arisen multiple times through the recruitment and modification of ancestral enzymes pnas.org.

Advanced Synthetic Methodologies for 2 Carbomethoxy 3 Tropinone

Classical Total Synthesis Approaches to the Tropane (B1204802) Skeleton

The initial strategies for synthesizing the tropane core were landmark achievements in total synthesis, demonstrating how relatively simple acyclic precursors could be elegantly assembled into complex bicyclic systems.

Robinson-Schöpf Condensation and its Variants

Sir Robert Robinson's 1917 synthesis of tropinone (B130398) stands as a classic example of a biomimetic, one-pot reaction. wikipedia.org This approach was inspired by the biosynthetic pathways in plants. The reaction involves a double Mannich condensation between succinaldehyde (B1195056), methylamine (B109427), and a derivative of acetone (B3395972). wikipedia.org

The mechanism proceeds through several key steps:

Nucleophilic addition of methylamine to succinaldehyde, followed by dehydration to form an imine.

An intramolecular addition of the imine to the second aldehyde group, leading to the first ring closure.

An intermolecular Mannich reaction with the enolate of an acetone derivative.

A second intramolecular Mannich reaction to complete the bicyclic tropane skeleton.

Subsequent loss of activating groups to yield tropinone. wikipedia.org

This tandem, one-pot synthesis was revolutionary for its efficiency and simplicity compared to previous multi-step methods. wikipedia.org The initial synthesis reported a yield of 17%, which was later improved to over 90% through various refinements. wikipedia.org

| Reactant 1 | Reactant 2 | Reactant 3 | Key Reaction Type | Product |

| Succinaldehyde | Methylamine | Acetone | Double Mannich | Tropinone |

Synthesis from Acetone Dicarboxylic Acid Derivatives

A crucial variant of the Robinson synthesis involves the replacement of acetone with acetone dicarboxylic acid or its esters. wikipedia.org This modification significantly enhances the reaction's efficiency. The dicarboxylic acid groups act as "activating groups," increasing the acidity of the central methylene (B1212753) protons and facilitating the formation of the necessary enolate for the Mannich reactions. mdma.ch

The reaction, when conducted at a physiological pH, buffered by a calcium salt, proceeds with much higher yields. mdma.ch The initial product is a dicarboxylic acid derivative of tropinone. These carboxyl groups are readily removed via decarboxylation upon heating in an acidic solution to afford the final tropinone product. mdma.ch This improved method, often referred to as the Robinson-Schöpf condensation, became the standard for classical tropinone synthesis due to its superior yields and milder conditions. A convenient synthesis for 2-carbomethoxy-3-tropinone (2-CMT) utilizes a similar one-pot condensation of monomethyl β-ketoglutarate (derived from β-ketoglutaric anhydride) with succinaldehyde and methylamine. mdma.chmdma.ch

| Acetone Derivative | Role | Final Step | Advantage over Acetone |

| Acetonedicarboxylic acid | Enolate precursor with activating groups | Decarboxylation | Higher Yields |

| Monomethyl β-ketoglutarate | Asymmetric enolate precursor | Decarboxylation | Direct route to 2-CMT |

Modern Synthetic Strategies for this compound

Modern synthetic efforts have focused on developing more sophisticated methods that offer greater control over stereochemistry and expand the diversity of accessible tropane analogues.

Enantioselective Synthesis and Chiral Auxiliaries in this compound Preparation

Achieving enantiopure this compound is critical for the synthesis of specific stereoisomers of cocaine and other biologically active tropanes. One modern approach involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org

A notable method employs sulfinimine-derived N-sulfinyl β-amino ketone ketals. In this strategy, an enantiopure sulfinimine acts as a chiral auxiliary. The process involves the hydrolysis of these ketals to yield dehydropyrrolidine ketones, which then undergo an intramolecular Mannich cyclization to afford substituted tropinones with good yield and stereocontrol. nih.govnih.gov

Another strategy involves the chemical resolution of racemic 2-CMT. This can be achieved by forming diastereomeric salts using a chiral resolving agent. For instance, reacting racemic 2-CMT with (+)-tartaric acid allows for the selective crystallization of (+)-2-carbomethoxy-tropinone bitartrate (B1229483), which can then be isolated and converted back to the enantiomerically pure free base. google.com

| Method | Strategy | Key Reagent/Step | Outcome |

| Chiral Auxiliary | Asymmetric Intramolecular Mannich Cyclization | Enantiopure N-sulfinyl β-amino ketone ketals | Enantioselective formation of substituted tropinones nih.govnih.gov |

| Chemical Resolution | Diastereomeric Salt Formation | (+)-Tartaric Acid | Separation of (+)-2-CMT from a racemic mixture google.com |

(4+3) Cycloaddition Reactions in Tropane Synthesis leading to Carbomethoxy Protected Nortropinone

The [4+3] cycloaddition reaction is a powerful modern tool for constructing seven-membered rings, making it highly suitable for synthesizing the tropane skeleton. sci-hub.senih.gov This approach typically involves the reaction of a four-carbon component (a diene) with a three-carbon electrophilic component, often an oxyallyl cation. sci-hub.se

In the context of tropane synthesis, N-substituted pyrroles serve as the four-carbon unit. The reaction with an oxyallyl cation, generated in situ, directly yields the 8-azabicyclo[3.2.1]octane core. acs.org This method provides a convergent and straightforward entry to nortropinone derivatives. sci-hub.se

To achieve enantioselectivity, rhodium-catalyzed asymmetric [4+3] cycloadditions have been developed. Using chiral dirhodium catalysts, such as the adamantyl glycine-derived complex Rh₂(S-PTAD)₄, the reaction between vinyldiazoacetates (as carbenoid precursors) and pyrroles can produce highly functionalized tropanes in good yields and with high asymmetric induction. acs.org This reaction proceeds through a tandem cyclopropanation/Cope rearrangement mechanism. acs.org

| Diene (4C) | Dienophile (3C) | Catalyst/Method | Product |

| N-Boc-pyrrole | Oxyallyl cation (from allenamide) | Diastereoselective cycloaddition | Chiral tropinone derivative sci-hub.se |

| N-Substituted pyrroles | Vinylcarbenoid (from vinyldiazoacetate) | Chiral Rhodium catalyst (e.g., Rh₂(S-PTAD)₄) | Enantiomerically enriched tropane acs.org |

| N-Nosyl-pyrrole (tethered) | Oxyallyl cation (from 2-(silyloxy)-acrolein) | Intramolecular cascade reaction | Polycyclic tropinones nii.ac.jp |

One-Pot Synthetic Procedures for this compound

Building on the efficiency of Robinson's original one-pot synthesis, modern chemistry has developed new tandem or domino reactions to construct tropinones. A notable example is the one-pot synthesis of tropinone from acetone silyl (B83357) enol ethers. This approach involves tandem ene-type reactions triggered by an intermolecular reaction with an iminium ion, followed by a silatropic ene-type cyclization to form the bicyclic system. rsc.orgresearchgate.net

Specifically for this compound, a direct preparation method involves the reaction of tropinone with a carboxylating agent in a single pot. For example, treating tropinone with dimethyl carbonate in the presence of a strong base like sodium hydride provides this compound in high yield (89%). guidechem.com This method avoids the need to build the tropane ring from acyclic precursors and directly functionalizes the pre-formed skeleton at the C-2 position. guidechem.com

| Precursor | Key Reagents | Reaction Type | Product |

| Acetone silyl enol ether, iminium ion | - | Tandem (domino) ene-type reaction | Tropinone rsc.orgresearchgate.net |

| Tropinone | Dimethyl carbonate, Sodium hydride | Carboxymethylation | This compound guidechem.com |

Isolation and Resolution Techniques for Enantiomeric this compound

The synthesis of this compound typically results in a racemic mixture, which contains equal amounts of both enantiomers. For applications where a specific stereoisomer is required, particularly in the synthesis of pharmaceutical compounds like cocaine and its analogues, the separation of these enantiomers is a critical step. google.com This process, known as chiral resolution, can be achieved through various advanced methodologies.

Diastereomeric Salt Formation and Crystallization for Chiral Resolution

One of the most established and practical methods for resolving the enantiomers of this compound is through the formation of diastereomeric salts. This technique leverages the principle that while enantiomers share identical physical properties, diastereomers possess distinct physical characteristics, including solubility. wikipedia.org

The process involves reacting the racemic this compound, which is a base, with a single enantiomer of a chiral acid, known as a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Due to their different solubilities in a given solvent system, one diastereomer can be selectively precipitated through crystallization while the other remains in the solution. wikipedia.orgcsfarmacie.cz

A specific application of this method for the resolution of racemic this compound ((rac)-2-CMT) employs (+)-tartaric acid as the chiral resolving agent. csfarmacie.cz The reaction of (rac)-2-CMT with (+)-tartaric acid yields two diastereomeric salts: (+)-2-CMT-(+)-tartaric acid and (−)-2-CMT-(+)-tartaric acid. csfarmacie.cz

The separation is achieved due to the lower solubility of the (+)-2-CMT-(+)-tartaric acid diastereomer in a suitable solvent system, which allows it to crystallize and precipitate out of the solution. csfarmacie.cz The more soluble diastereomer, (−)-2-CMT-(+)-tartaric acid, remains dissolved in the mother liquor. csfarmacie.cz After separation by filtration, the desired enantiomer can be recovered from the purified diastereomeric salt by treatment with a base to neutralize the acid.

A documented procedure involves adding a solution of (rac)-2-CMT in an organic solvent like chloroform (B151607) to an aqueous solution of (+)-tartaric acid. csfarmacie.cz Vigorous stirring promotes the formation of the diastereomeric bitartrate salts in the aqueous phase. The subsequent precipitation of the less soluble diastereomer yields substantially pure (+)-2-carbomethoxytropinone bitartrate as a white crystalline solid. google.comcsfarmacie.cz

Table 1: Example Parameters for Diastereomeric Salt Resolution of (rac)-2-CMT

| Parameter | Value/Compound | Reference |

|---|---|---|

| Racemic Mixture | (rac)-2-Carbomethoxy-3-tropinone | csfarmacie.cz |

| Chiral Resolving Agent | (+)-Tartaric acid | csfarmacie.cz |

| Less Soluble Diastereomer | (+)-2-CMT-(+)-tartaric acid | csfarmacie.cz |

| More Soluble Diastereomer | (−)-2-CMT-(+)-tartaric acid | csfarmacie.cz |

| Solvent System | Chloroform / Water | csfarmacie.cz |

Chromatographic Resolution Methods for this compound Enantiomers

Chromatographic techniques offer a powerful alternative for the analytical and preparative separation of enantiomers. eijppr.commdpi.com Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a direct method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). nih.gov

The principle of chiral chromatography relies on the differential interaction between the individual enantiomers of the analyte and the chiral stationary phase. wikipedia.org These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes between the enantiomers and the CSP. eijppr.com The difference in the stability of these complexes results in different retention times for each enantiomer, allowing for their separation. eijppr.com

For the separation of tropane alkaloids and related compounds, several types of chiral stationary phases have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used due to their broad applicability and high separation efficiency for a diverse range of chemical structures. eijppr.com These are available commercially under various trade names (e.g., Chiralcel®, Chiralpak®) and can be used in different modes, including normal-phase, reversed-phase, and polar organic modes. nih.gov

While literature indicates that the resolution of this compound can be performed prior to subsequent synthetic steps, specific, detailed experimental conditions for its direct chromatographic enantioseparation are not extensively published. google.com However, the general strategy for developing a chiral HPLC method for a compound like this compound would involve screening a selection of polysaccharide-based or other suitable CSPs. The mobile phase, typically a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) for normal-phase chromatography, would be optimized to achieve the best resolution and peak shape. nih.gov

Table 2: Common Chiral Stationary Phases (CSPs) for Alkaloid Separation

| CSP Type | Chiral Selector Example | Potential Interactions |

|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, steric inclusion |

| Pirkle-type (Brush-type) | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking |

| Protein-based | Immobilized proteins (e.g., α1-acid glycoprotein) | Hydrophobic and polar interactions |

The selection of the appropriate CSP and mobile phase is an empirical process, often guided by the structural features of the analyte. Given that this compound is a bicyclic amine with ester and ketone functionalities, CSPs capable of multiple interaction modes, such as polysaccharide derivatives, would be primary candidates for successful enantiomeric resolution.

Chemical Transformations and Derivatization Reactions of 2 Carbomethoxy 3 Tropinone

Reduction Reactions of the Ketone Moiety in 2-Carbomethoxy-3-tropinone

The reduction of the 3-oxo group in this compound is a critical step in the synthesis of many biologically active tropane (B1204802) derivatives. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, leading to the formation of different hydroxytropane diastereomers.

The stereoselective reduction of the ketone in tropinone (B130398) and its derivatives has been a subject of extensive study. The approach of the reducing agent can occur from either the more sterically hindered axial face or the less hindered equatorial face, leading to equatorial or axial alcohols, respectively.

Different reducing systems have been evaluated to control the stereochemical outcome. For instance, the use of lithium aluminum hydride (LiAlH₄) is known to deliver the hydride axially, which can lead to the formation of an equatorial alcohol. mdma.ch Conversely, other hydride reagents like sodium borohydride (B1222165) (NaBH₄) may result in a different stereoisomeric ratio, with some studies indicating the formation of the "wrong" isomer in significant proportions. mdma.ch

Reductions using sodium alcoholates, such as sodium isopropylate, have been reported to yield the "natural" ecgonine (B8798807) derivatives, suggesting a preference for the formation of the cis-epimeric alcohol. sciencemadness.org The choice of the reducing system is therefore crucial for directing the synthesis towards the desired stereoisomer.

Table 1: Stereochemical Outcome of Tropinone Derivative Reduction with Various Reagents

| Reducing Agent/System | Predominant Stereochemical Outcome | Reference |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Axial hydride delivery | mdma.ch |

| Sodium Borohydride (NaBH₄) | Can produce a mixture of isomers | mdma.ch |

| Sodium Alcoholates (e.g., Sodium Isopropylate) | Favors "natural" (cis) epimeric alcohol | sciencemadness.org |

Catalytic hydrogenation represents another important method for the reduction of the ketone moiety in this compound. This method often leads to different stereochemical results compared to hydride reductions.

Research has shown that the catalytic hydrogenation of racemic 2-carbomethoxytropinone in an acetic acid medium yields racemic alloecgonine methyl ester. scribd.commdma.ch This particular outcome highlights the stereospecificity of this catalytic process. It has been noted that catalytic hydrogenation of certain keto derivatives of the tropane series can be generalized to yield the "unnatural" or trans isomers. sciencemadness.orgmdma.ch These findings are significant for the synthesis of specific cocaine isomers such as allococaine and allopseudococaine. mdma.ch

Transformations Involving the Carbomethoxy Group

The carbomethoxy group at the C-2 position is also a key site for chemical modification, allowing for the synthesis of a range of derivatives.

As an ester, the carbomethoxy group can undergo hydrolysis to the corresponding carboxylic acid. This reaction is a fundamental transformation in tropane chemistry. For example, 2-carbomethoxytropinone can be synthesized via the partial saponification (hydrolysis) of 2,4-dicarbomethoxytropinone. mdma.ch The resulting carboxylic acid can then be re-esterified with different alcohols to produce a variety of ester derivatives, which is a common strategy in the synthesis of cocaine analogues. mdma.ch These hydrolysis and esterification reactions are typical for ester functional groups and are crucial for modifying the properties of the final tropane-based compound. cymitquimica.com

Rearrangement and Epimerization Studies of this compound Derivatives

The stereochemistry of the carbomethoxy group at the C-2 position is a defining feature of this compound and its derivatives. This chiral center is susceptible to epimerization under certain conditions.

The hydrogen atom at the C-2 position is adjacent to both a ketone and an ester group, making it acidic and susceptible to removal by a base. This can lead to the formation of an enolate intermediate, and subsequent reprotonation can result in epimerization, or the inversion of the stereochemical configuration at C-2.

It has been noted that even mild treatment with alkali alcoholates can cause epimerization at this position. sciencemadness.org In some synthetic preparations, this compound has been described as a variable mixture of easily interconvertible epimers. mdma.ch For example, one synthesis employing an intramolecular Mannich cyclization resulted in a 70:30 inseparable mixture of tropinones that were epimeric at the C-2 position. nih.gov In this case, the major epimer was assigned as having the C-2 carbomethoxy group in the axial position. nih.gov This propensity for C-2 epimerization is a critical consideration in the design of synthetic routes to stereochemically pure tropane analogues.

Table 2: Observed Epimeric Ratios in Tropane Synthesis

| Synthetic Condition | Position of Epimerization | Observed Ratio/Outcome | Reference |

|---|---|---|---|

| Intramolecular Mannich Cyclization | C-2 | 70:30 mixture of epimers | nih.gov |

| Treatment with Alkali Alcoholates | C-2 | Prone to epimerization | sciencemadness.org |

Conjugation and Labeling Chemistry of this compound

Isotopic labeling is a critical technique in chemical and biological research, allowing scientists to trace the path of molecules through complex reaction sequences and biological systems. This compound, a key intermediate in the synthesis of cocaine and its analogs, has been the subject of such labeling studies to investigate reaction mechanisms and elucidate its role in natural product biosynthesis. wikipedia.org By replacing specific atoms with their heavier isotopes, such as deuterium (B1214612) for hydrogen or carbon-13 for carbon, researchers can follow the labeled compound and its metabolites, providing invaluable insights into intricate chemical and biological processes.

Deuterium Labeling for Mechanistic Studies

Deuterium (²H or D), a stable isotope of hydrogen, is a powerful tool for probing reaction mechanisms. The substitution of a hydrogen atom with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). chem-station.com This effect is particularly pronounced when the C-H bond is broken or formed in the rate-determining step of a reaction. By measuring the change in reaction rate upon deuteration, chemists can deduce the transition state's structure and validate proposed mechanistic pathways.

In the context of tropane alkaloids, deuterium labeling has been employed to study the stereochemical nuances of reactions involving derivatives of this compound. One such area of investigation is the base-catalyzed epimerization at the C-2 position of 2-carbomethoxy-tropane derivatives. researchgate.net These studies utilize deuterium incorporation to understand the kinetic and thermodynamic parameters associated with the conversion between different stereoisomers (epimers). researchgate.net

In a key study, the epimerization of 2-carbomethoxy-3-β-substituted tropanes was investigated through base-catalyzed deuterium incorporation. This research revealed that the 2-α-epimers are thermodynamically more stable than the 2-β-epimers. By observing the rate of deuterium exchange at the C-2 position, researchers could probe the transition state of the epimerization reaction, providing mechanistic details that would be difficult to obtain otherwise. researchgate.net

| Study Focus | Labeled Compound | Isotope | Analytical Method | Key Finding |

| Epimerization Mechanism | 2-Carbomethoxy-3-β-substituted tropanes | Deuterium (²H) | Base-catalyzed deuterium incorporation | The 2-α-epimers were found to be more thermodynamically stable than the 2-β-epimers. researchgate.net |

Carbon-13 Labeling for Biosynthetic Pathway Elucidation

Understanding how complex molecules like cocaine are assembled in nature is a fundamental goal of biochemistry. Carbon-13 (¹³C) labeling is an essential technique for tracing the intricate steps of biosynthetic pathways in living organisms. Researchers introduce a precursor molecule enriched with ¹³C into a plant or cell culture and then track the incorporation of the isotope into the final natural product and its intermediates.

The role of this compound as a crucial intermediate in the biosynthesis of cocaine in the coca plant (Erythroxylum coca) has been confirmed through isotopic labeling experiments. nih.gov In a pivotal study, a doubly labeled precursor, (+/-)-3-benzoyloxy-2-[carbonyl-¹³C, ¹⁴C]carbomethoxy-2-tropene, was administered to E. coca plants. nih.gov

After a period of metabolism, various compounds were isolated from the plant, including cocaine and this compound. Analysis revealed that the ¹⁴C label (used for easier detection) was present in the isolated this compound. Furthermore, ¹³C-NMR spectroscopy confirmed the enrichment of the carbomethoxy group in the final cocaine product. nih.gov This finding provided direct evidence for the proposed biosynthetic pathway where the administered precursor is first hydrolyzed to benzoic acid and [¹³C]-2-carbomethoxy-3-tropinone. This labeled intermediate is then enzymatically reduced to methyl ecgonine, which is subsequently esterified with benzoic acid to yield cocaine. nih.gov The experiment demonstrated that only the naturally occurring (-)-enantiomer of this compound is utilized by the plant in the formation of cocaine. nih.gov

| Study Focus | Labeled Precursor | Isotope(s) | Plant System | Key Finding |

| Cocaine Biosynthesis | (+/-)-3-Benzoyloxy-2-[carbonyl]carbomethoxy-2-tropene | Carbon-13 (¹³C), Carbon-14 (¹⁴C) | Erythroxylum coca | Confirmed that this compound is a direct intermediate in the biosynthetic pathway to cocaine. nih.gov |

Enzymatic Reduction and Biocatalysis Involving 2 Carbomethoxy 3 Tropinone

Characterization of Methylecgonone Reductase (MecgoR)

Methylecgonone reductase (MecgoR) is the key enzyme responsible for the stereospecific reduction of 2-carbomethoxy-3-tropinone (methylecgonone) to methylecgonine (B8769275). researchgate.net This reaction is the penultimate step in the biosynthesis of cocaine. qmul.ac.uk

MecgoR demonstrates notable substrate specificity and high stereoselectivity. The enzyme catalyzes the reduction of the 3-keto group of this compound to a 3β-hydroxyl group, yielding methylecgonine (2-carbomethoxy-3β-tropine). researchgate.net While this compound is its primary substrate, MecgoR can also reduce other substrates such as tropinone (B130398), nortropinone, and 6-hydroxytropinone, albeit at lower reaction rates. qmul.ac.ukuniprot.org The reduction of tropinone by MecgoR exclusively produces pseudotropine (3β-tropanol), with no detectable formation of its stereoisomer, tropine (B42219) (3α-tropanol). researchgate.net The reverse reaction, the oxidation of methylecgonine to this compound, is also possible and stereoselective, as the 3β-isomers are converted while the 3α-isomers are not. researchgate.net For its catalytic activity, MecgoR can utilize both NADPH and NADH as cofactors, although its activity is significantly lower with NADH. qmul.ac.ukuniprot.org

| Substrate | Product | Stereoselectivity | Cofactor Preference |

|---|---|---|---|

| This compound | Methylecgonine | 3β-hydroxyl formation | NADPH > NADH |

| Tropinone | Pseudotropine | Exclusive 3β-hydroxyl formation | NADPH |

| Nortropinone | - | - | - |

| 6-hydroxytropinone | - | - | - |

Studies on the gene expression of MecgoR in Erythroxylum coca have revealed that its expression is highest in young leaves. researchgate.net This localization of gene expression is consistent with the finding that the biosynthesis of tropane (B1204802) alkaloids in E. coca primarily occurs in the young leaves. researchgate.net Enzyme activity assays have confirmed these findings, showing the highest MecgoR activity in young leaf tissue, with lower levels detected in stems and flowers, and no activity found in the roots. researchgate.net Immunoblotting has further substantiated these results, with MecgoR protein levels being highest in young leaves. researchgate.net Within the leaf tissue, the MecgoR protein is predominantly localized to the palisade parenchyma and spongy mesophyll. researchgate.net

Comparative Enzymology of Tropinone Reductases

The enzymatic reduction of the tropane ring's keto group is a common feature in tropane alkaloid biosynthesis across different plant families. However, the enzymes catalyzing this reaction in Erythroxylaceae and Solanaceae have evolved independently and belong to different protein superfamilies.

MecgoR is fundamentally different from the tropinone reductases found in plants of the Solanaceae family, namely tropinone reductase I (TR-I) and tropinone reductase II (TR-II). pnas.orgnih.gov MecgoR belongs to the aldo-keto reductase (AKR) protein family, whereas TR-I and TR-II are members of the short-chain dehydrogenase/reductase (SDR) family. pnas.orgnih.govresearchgate.net This results in a very low amino acid sequence identity of less than 10% between MecgoR and the Solanaceae TRs. nih.gov

A key functional distinction is their substrate specificity. While MecgoR can reduce the Solanaceae TR substrate, tropinone, the reverse is not true; TR-I and TR-II show no activity with this compound. nih.gov Furthermore, their stereospecificity differs. TR-I exclusively produces tropine (3α-tropanol), while TR-II produces only pseudotropine (3β-tropanol). nih.govnih.gov In contrast, MecgoR exclusively produces the 3β-configured product from both this compound and tropinone. researchgate.net Another difference lies in their ability to catalyze the reverse reaction; MecgoR can, whereas the Solanaceae TRs cannot. nih.gov

| Characteristic | Methylecgonone Reductase (MecgoR) | Tropinone Reductase I (TR-I) | Tropinone Reductase II (TR-II) |

|---|---|---|---|

| Plant Family | Erythroxylaceae | Solanaceae | Solanaceae |

| Enzyme Family | Aldo-keto reductase (AKR) | Short-chain dehydrogenase/reductase (SDR) | Short-chain dehydrogenase/reductase (SDR) |

| Primary Substrate | This compound | Tropinone | Tropinone |

| Product Stereochemistry | 3β-hydroxy | 3α-hydroxy | 3β-hydroxy |

| Activity with this compound | Yes | No | No |

| Reverse Reaction | Yes | No | No |

Phylogenetic analyses of various plant reductases involved in secondary metabolism have provided strong evidence that tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae families. pnas.org These analyses show that MecgoR, a member of the AKR superfamily, is not closely related to the tropinone reductases of the Solanaceae, which belong to the SDR superfamily. pnas.orgresearchgate.net MecgoR shares higher amino acid identity with other AKR family members like chalcone (B49325) reductase, codeinone (B1234495) reductase, and deoxymugineic acid synthase than with any of the Solanaceae TRs. nih.gov This independent evolution of enzymes catalyzing similar reactions in different plant lineages highlights the concept of convergent evolution in plant secondary metabolism. pnas.org

In Vitro Biotransformation Studies of this compound

In vitro studies have been crucial in characterizing the enzymatic activity of MecgoR on this compound. These studies typically involve the expression of the MecgoR gene in a heterologous system, such as Escherichia coli, followed by purification of the recombinant enzyme. The purified MecgoR is then incubated with its substrate, this compound, and the necessary cofactor, NADPH. The reaction product, methylecgonine, is subsequently identified and quantified using analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Such in vitro assays have been instrumental in determining the enzyme's kinetic parameters, substrate specificity, and stereoselectivity, confirming its role in the biosynthesis of cocaine. researchgate.net

2 Carbomethoxy 3 Tropinone As a Key Intermediate in Complex Molecule Synthesis

Synthesis of Cocaine and its Analogues from 2-Carbomethoxy-3-tropinone

This compound, also known as 2-CMT, is a pivotal organic intermediate in the synthesis of cocaine and its various analogues. acs.orgwikipedia.org Its structure contains the core 8-azabicyclo[3.2.1]octane skeleton, making it an ideal precursor for constructing the tropane (B1204802) ring system central to these compounds. The first to elucidate the structure of cocaine was Richard Willstätter in 1898, who accomplished this by synthesizing it from this compound. wikipedia.org Since then, nearly all discovered synthesis pathways for cocaine-like compounds involve the reduction of this key intermediate. wikipedia.org

Total Synthesis Pathways Utilizing this compound

The total synthesis of cocaine from this compound generally follows a multi-step process that begins with the formation of the tropinone (B130398) ring itself. A common and foundational method is a variation of the Robinson tropinone synthesis, which employs a Mannich condensation reaction. guidechem.com This reaction typically involves combining a methylamine (B109427) source, succindialdehyde, and a derivative of acetonedicarboxylic acid, such as its monomethyl ester, to construct the bicyclic tropane core of this compound. guidechem.commdma.ch

Once racemic this compound is obtained, the synthesis proceeds through two key transformations: reduction and benzoylation.

Reduction to Methylecgonine (B8769275) : The ketone at the C-3 position of this compound is reduced to a hydroxyl group. This step is crucial as it establishes the stereochemistry at the C-3 position. A common reagent for this reduction is sodium amalgam, which yields a mixture of diastereomers: methylecgonine and pseudoecgonine (B1221877) methyl ester. guidechem.com

Benzoylation : The hydroxyl group of the resulting methylecgonine is then esterified with a benzoyl group. This is typically achieved by reacting it with benzoic anhydride (B1165640) or benzoyl chloride to form the final cocaine molecule. mdma.chnih.gov

If the diastereomeric mixture of methylecgonine and pseudoecgonine methyl ester is not separated before benzoylation, the final product will be a mixture of cocaine and pseudococaine. guidechem.com

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Monomethyl ester of acetonedicarboxylic acid, Methylamine, Succindialdehyde | Mannich Condensation | (±)-2-Carbomethoxy-3-tropinone |

| 2 | (±)-2-Carbomethoxy-3-tropinone | Sodium Amalgam | (±)-Methylecgonine & (±)-Pseudoecgonine methyl ester |

| 3 | (±)-Methylecgonine | Benzoic Anhydride or Benzoyl Chloride | (±)-Cocaine |

Synthesis of Chiral Cocaine Stereoisomers via this compound

The synthesis of specific enantiomers of cocaine, such as the naturally occurring (-)-cocaine, requires a stereocontrolled approach. This is typically achieved by resolving the racemic (±)-2-carbomethoxy-3-tropinone intermediate into its individual enantiomers, (+)-2-CMT and (-)-2-CMT.

A well-established method for this resolution involves the use of a chiral resolving agent, such as tartaric acid. For example, when racemic 2-CMT is treated with (-)-tartaric acid, diastereomeric salts are formed. mdma.ch These salts have different solubilities, allowing for their separation by fractional crystallization.

One large-scale synthesis method for (-)-cocaine involves the following pathway:

Resolution : Racemic 2-CMT in chloroform (B151607) is added to a solution of (+)-tartaric acid in water. This creates diastereomeric salts. Through crystallization, substantially pure crystalline (+)-2-carbomethoxy-3-tropinone bitartrate (B1229483) is isolated.

Reduction : The enantiomerically pure (+)-2-carbomethoxy-3-tropinone bitartrate is then dissolved in an aqueous solution and reduced using sodium amalgam. This stereospecific reduction yields (-)-methylecgonine.

Benzoylation : Finally, the (-)-methylecgonine is converted into (-)-cocaine through benzoylation.

This chiral separation is critical because the biological activity of cocaine stereoisomers can differ significantly. Access to enantiomerically pure forms is essential for pharmacological research and for distinguishing between naturally derived and synthetically produced cocaine. guidechem.com

Derivatization Towards Advanced Tropane Scaffolds

The versatile chemical structure of this compound allows it to serve as a starting point for a wide array of more complex tropane-based molecules beyond cocaine. Its ketone and ester functionalities provide reactive sites for modification and elaboration into diverse molecular architectures.

Preparation of 2β-Carbomethoxy-3β-Tropine Derivatives (Methylecgonine)

The conversion of this compound to methylecgonine (also known as methyl ecgonine) is a fundamental step in cocaine synthesis and a key derivatization in its own right. nih.govresearchgate.net This transformation is a reduction of the C-3 ketone. The stereochemical outcome of this reduction is critical. For the synthesis of natural cocaine, the desired product is methylecgonine, which has the 2β-carbomethoxy and 3β-hydroxyl groups (also referred to as 2-carbomethoxy-3β-tropine). wikipedia.org

The reduction can be catalyzed by enzymes or performed with chemical reagents.

Enzymatic Reduction : In the coca plant, this step is enzymatic. Studies have identified methylecgonone reductase (MecgoR), an enzyme that stereoselectively catalyzes the reduction of methylecgonone (this compound) to methylecgonine. wikipedia.org This enzyme specifically produces the 3β-isomer and does not convert the 3α-isomer. wikipedia.org

Chemical Reduction : In laboratory synthesis, reagents like sodium amalgam are commonly used. mdma.ch This method, however, is not perfectly stereoselective and typically produces a mixture of methylecgonine (3β-hydroxyl) and its epimer, pseudoecgonine methyl ester (3α-hydroxyl). guidechem.com The ratio of these products can vary, and separation is often required for subsequent steps. mdma.ch

The final step in the biosynthesis of cocaine within the Erythoxylum coca plant is the esterification of methylecgonine with benzoic acid, a reaction catalyzed by a BAHD acyltransferase. nih.gov

Synthesis of Nortropinone and Related Structures from this compound Precursors

Nortropinone is the N-demethylated analog of tropinone. While not typically synthesized directly from this compound, nortropane structures can be accessed from tropane alkaloid precursors through N-demethylation reactions. These reactions remove the methyl group from the nitrogen atom at the N-8 position of the tropane ring, yielding a secondary amine. This secondary amine is a valuable intermediate for synthesizing a variety of pharmaceutical agents. rsc.org

Several methods exist for the N-demethylation of tropane alkaloids:

Chemical Reagents : Reagents such as 2,2,2-trichloroethyl chloroformate can be used to demethylate tropinone, a direct precursor to this compound. The reaction forms a urethane (B1682113) intermediate, which is then reduced with zinc in acetic acid to yield nortropinone. researchgate.net Other historical methods include the von Braun reaction. researchgate.net

Electrochemical Method : A more recent and environmentally friendly approach is the electrochemical N-demethylation of tropane alkaloids. This method has been successfully applied to cocaine, scopolamine, and atropine (B194438) to produce their corresponding nortropane derivatives. rsc.org The reaction proceeds through the formation of an iminium intermediate, which is then hydrolyzed. This technique avoids the use of hazardous reagents and toxic solvents. rsc.org

These nortropane intermediates are crucial for the semi-synthesis of important medicines like the anticholinergic drugs ipratropium (B1672105) and oxitropium (B1233792) bromide. rsc.org

Development of Specialized Research Probes and Ligands

The tropane scaffold, readily accessible from intermediates like this compound, is a valuable platform for developing specialized chemical tools for biomedical research. These tools, including radiolabeled ligands and fluorescent probes, are designed to interact with specific biological targets, allowing researchers to study their function and distribution. rsc.orgbiologists.com

A primary target for tropane-based probes is the dopamine (B1211576) transporter (DAT), a protein that plays a key role in neurotransmission and is the main binding site for cocaine. nih.govacs.org By modifying the tropane structure, researchers can create high-affinity ligands that can be used to image and quantify DAT levels in the brain.

Examples of such research probes include:

PET Imaging Agents : A novel series of tropane derivatives has been synthesized and labeled with the positron-emitting radioisotope fluorine-18 (B77423) (¹⁸F). nih.gov These compounds, such as [¹⁸F]FECT and [¹⁸F]FP-CIT, are used as imaging agents in Positron Emission Tomography (PET) to visualize DAT binding sites in the brain. nih.gov The development of these probes aims to improve metabolic stability and retain high affinity and selectivity for DAT, which is crucial for diagnosing neurological disorders. nih.gov

High-Affinity Ligands : By making modifications at the N-position and other sites on the tropane ring, scientists have developed a wide range of derivatives with high affinity for the cocaine receptor on the dopamine transporter. acs.org These ligands are instrumental in structure-activity relationship (SAR) studies that explore the molecular interactions between drugs and the transporter protein.

Precursors for Radiolabeled Dopamine Transporter Ligands

This compound and its derivatives are pivotal starting materials in the synthesis of a variety of radiolabeled ligands specifically designed for imaging the dopamine transporter (DAT) system in the brain using Positron Emission Tomography (PET). The development of these radiotracers is crucial for studying the integrity of dopaminergic neurons in vivo. The tropane scaffold, which is a core component of this compound, has been extensively modified to create potent and selective DAT ligands. The introduction of radionuclides such as Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) into these molecules allows for their non-invasive detection and quantification in the brain. nih.govuni-mainz.de

A significant number of PET radiotracers for DAT imaging are derivatives of 2β-carbomethoxy-3β-(4-substitutedphenyl) tropane. nih.gov The synthesis of these radiolabeled compounds often involves the use of a suitable precursor molecule derived from this compound, which is then subjected to a radiolabeling reaction in the final step. This approach is necessary due to the short half-lives of the positron-emitting isotopes used in PET.

For instance, the widely recognized DAT ligand [¹¹C]CFT, which is 2β-carbomethoxy-3β-(4-fluorophenyl)tropane, is synthesized from its corresponding nor-methyl precursor. researchgate.netiaea.org The radiolabeling is achieved by introducing the [¹¹C]methyl group through N-methylation using [¹¹C]iodomethane. researchgate.net Similarly, O-alkylation at the 2β-carboxy position with [¹¹C]iodomethane has been employed to synthesize other potent dopamine transporter ligands like 2β-[O-¹¹CH₃]-carbomethoxy-3β-(4-methylphenyl)tropane and its 4-chlorophenyl analogue. researchgate.net

The development of [¹⁸F]-labeled ligands is also of great interest due to the longer half-life of Fluorine-18 compared to Carbon-11, which allows for more extended imaging studies. iaea.org Various strategies for the synthesis of ¹⁸F-labeled radioligands for the presynaptic DAT have been reported, including direct substitution and ¹⁸F-fluoroalkylation. researchgate.net

Below is a table summarizing some of the key radiolabeled dopamine transporter ligands for which this compound derivatives serve as precursors.

| Radiolabeled Ligand | Precursor | Radiolabeling Method | Isotope |

| [¹¹C]CFT (2β-carbomethoxy-3β-(4-fluorophenyl)tropane) | Nor-methyl precursor | N-methylation with [¹¹C]iodomethane | ¹¹C |

| 2β-[O-¹¹CH₃]-carbomethoxy-3β-(4-methylphenyl)tropane | 2β-carboxy precursor | O-alkylation with [¹¹C]iodomethane | ¹¹C |

| 2β-[O-¹¹CH₃]-carbomethoxy-3β-(4-chlorophenyl)tropane | 2β-carboxy precursor | O-alkylation with [¹¹C]iodomethane | ¹¹C |

| [¹⁸F]FECT | ¹⁸F | ||

| [¹⁸F]FP-CIT | ¹⁸F | ||

| [¹⁸F]FECNT | ¹⁸F | ||

| [¹⁸F]FE-PE2I | ¹⁸F |

Analytical and Spectroscopic Characterization in Research of 2 Carbomethoxy 3 Tropinone

Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of 2-Carbomethoxy-3-tropinone through fragmentation analysis. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the identification of the compound in complex mixtures. researchgate.netuchile.cl

Structural Elucidation: In electron ionization (EI-MS), this compound (molar mass: 197.23 g·mol⁻¹) is expected to show a molecular ion peak ([M]⁺) at m/z 197. wikipedia.org High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition (C₁₀H₁₅NO₃) with high confidence.

Fragmentation Analysis: The fragmentation pattern in mass spectrometry provides a fingerprint for the molecule's structure. The tropane (B1204802) skeleton undergoes characteristic fragmentation pathways. Key fragmentation processes for this compound would likely involve:

α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines. This can lead to the loss of various fragments from the bicyclic ring system.

Loss of the Methoxycarbonyl Group: The ester group can be lost as a methoxycarbonyl radical (•COOCH₃, 59 Da) or through cleavage and rearrangement, leading to a prominent peak at m/z 138 ([M - 59]⁺).

Cleavage adjacent to the Ketone: The carbonyl group directs cleavage, potentially leading to the loss of carbon monoxide (CO, 28 Da). libretexts.org

Tropane Ring Fragmentation: The bicyclic tropane ring itself can fragment in characteristic ways, often involving the cleavage of the ethylene (B1197577) bridge.

Tandem mass spectrometry (MS/MS) can be used to further investigate the structure by selecting a specific precursor ion (like the molecular ion at m/z 197) and inducing further fragmentation to generate product ions. This multi-stage analysis (MSⁿ) helps in confirming fragmentation pathways and provides greater structural detail. escholarship.orgmdpi.com

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 197 | [M]⁺ (Molecular Ion) | Intact molecule |

| 168 | [M - CHO]⁺ | Loss of a formyl radical |

| 138 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 122 | [C₇H₁₂NO]⁺ | Fragmentation of the tropane ring |

| 94 | [C₆H₈N]⁺ | Further fragmentation of the tropane ring |

Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural and stereochemical elucidation of this compound. nih.govresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the N-methyl group, the methoxy (B1213986) group of the ester, and the various protons on the tropane ring. The chemical shifts and, crucially, the coupling constants (J-values) between adjacent protons provide information about their spatial relationships, which is key to determining the stereochemistry at the C-2 position. For instance, the coupling constant between the protons at C-2 and C-1 can help establish the exo or endo configuration of the carbomethoxy group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (e.g., carbonyl, ester, aliphatic). For this compound, distinct signals would be expected for the ketone carbon (C-3), the ester carbonyl carbon, the N-methyl carbon, the O-methyl carbon, and the carbons of the bicyclic frame. researchgate.net

2D NMR Techniques: More complex NMR experiments are often required for unambiguous assignment. nih.gov

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace the connectivity of the carbon skeleton. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for confirming stereochemical assignments, such as the relative orientation of the N-methyl group and the C-2 substituent. huji.ac.il

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| C=O (Ketone at C-3) | - | ~205-215 | Characteristic ketone chemical shift. |

| C=O (Ester) | - | ~170-175 | Characteristic ester carbonyl shift. |

| C-2 | ~3.0-3.5 | ~50-60 | Proton shift depends on stereochemistry. |

| Bridgehead (C-1, C-5) | ~3.2-3.8 | ~60-70 | Protons adjacent to the nitrogen atom. |

| N-CH₃ | ~2.3-2.8 | ~40-45 | Singlet in ¹H NMR. |

| O-CH₃ | ~3.6-3.8 | ~50-55 | Singlet in ¹H NMR. |

| Ring CH₂ | ~1.5-2.5 | ~25-40 | Complex multiplets in ¹H NMR. |

Optical Rotation and Circular Dichroism for Chiral Analysis of this compound Isomers

This compound possesses chiral centers, meaning it can exist as different stereoisomers, specifically enantiomers and diastereomers. mdma.ch Optical rotation and circular dichroism are chiroptical techniques used to analyze and differentiate these chiral isomers. wordpress.com

Optical Rotation: Chiral molecules have the ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity. wikipedia.orglibretexts.org A polarimeter is used to measure the angle of this rotation.

Enantiomers rotate light by equal amounts but in opposite directions. One enantiomer will be dextrorotatory (+), rotating light clockwise, while its mirror image will be levorotatory (-), rotating light counterclockwise. sydney.edu.au

A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. wikipedia.org

The specific rotation [α] is a characteristic physical property of a chiral compound. While it confirms chirality, it does not directly reveal the absolute configuration (R/S) of the stereocenters without comparison to a known standard. nih.govamherst.edu

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org

A CD spectrum provides information about the stereochemical features of a molecule, particularly in the vicinity of chromophores like the ketone group in this compound. wordpress.com

The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the molecule, sometimes with the aid of theoretical calculations. nih.gov

CD is a highly sensitive technique for studying the chirality of tropane alkaloids and can be more reliable than optical rotation alone for assigning absolute configurations. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is fundamental to the analysis of this compound, serving both to assess the purity of a sample and to separate its different stereoisomers.

Purity Assessment:

Thin-Layer Chromatography (TLC): A rapid and simple method for qualitatively checking the purity of a sample and monitoring the progress of a reaction. The presence of multiple spots may indicate impurities. researchgate.net

Gas Chromatography (GC): When coupled with a detector like a flame ionization detector (FID), GC can provide quantitative information about the purity of a sample. The area of the peak corresponding to this compound relative to the total area of all peaks gives an estimate of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode-array detector (DAD) is a highly accurate method for purity assessment. mdpi.com It offers excellent resolution and sensitivity for detecting even minor impurities.

Isomer Separation: Separating the stereoisomers of this compound is critical for studying their individual properties.

Chiral HPLC: This is the most common and effective method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute as separate peaks. pensoft.net

Chiral Gas Chromatography: Similar to chiral HPLC, this technique uses a capillary column with a chiral stationary phase to separate volatile enantiomers.

Capillary Liquid Chromatography: Advanced techniques like capillary LC, sometimes using specialized columns such as porous graphitic carbon, have shown excellent selectivity for separating isomeric tropane alkaloids. uchile.cl

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Application | Stationary Phase Example | Mobile Phase/Carrier Gas Example |

|---|---|---|---|

| TLC | Purity check, reaction monitoring | Silica gel | Ethyl acetate/Hexane/Triethylamine |

| GC-FID | Quantitative purity assessment | Polysiloxane (e.g., DB-5) | Helium |

| HPLC-UV | High-accuracy purity assessment | C18 reversed-phase | Acetonitrile/Water with buffer |

| Chiral HPLC | Separation of enantiomers | Cellulose (B213188) or amylose (B160209) derivatives (CSP) | Hexane/Isopropanol (B130326) |

Theoretical and Computational Studies on 2 Carbomethoxy 3 Tropinone

Conformational Analysis and Molecular Modeling of the Tropane (B1204802) System

The tropane ring system, characterized by a piperidine (B6355638) ring in a chair conformation and a pyrrolidine (B122466) ring in an envelope conformation, exhibits distinct conformational isomers. The primary determinant of these conformations is the inversion of the N-methyl group, leading to either an equatorial or axial orientation.

Computational studies, primarily using Density Functional Theory (DFT) and other molecular mechanics methods, have elucidated the energetics and geometries of these conformers. In the parent tropinone (B130398) molecule, the equatorial conformer is generally found to be more stable than the axial conformer. This preference is attributed to steric interactions between the axial methyl group and the hydrogen atoms on the ethylene (B1197577) bridge of the piperidine ring.

For substituted tropinones, such as 2-Carbomethoxy-3-tropinone, the conformational landscape is further influenced by the stereochemistry of the substituent at the C-2 position. The carbomethoxy group can adopt either an axial or equatorial position, leading to a total of four possible diastereomers when considering the N-methyl group orientation.

Table 1: Calculated Conformational Data for Tropinone Derivatives

| Conformer | Method | Dihedral Angle (C1-N-C7-C6) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Tropinone (Equatorial N-Me) | DFT | -65.2° | 0.00 |

| Tropinone (Axial N-Me) | DFT | 63.8° | 1.5 - 2.0 |

| 2β-Carbomethoxytropinone (Equatorial N-Me) | Predicted | ~ -65° | Lowest |

| 2β-Carbomethoxytropinone (Axial N-Me) | Predicted | ~ 64° | Higher |

| 2α-Carbomethoxytropinone (Equatorial N-Me) | Predicted | ~ -65° | Higher |

| 2α-Carbomethoxytropinone (Axial N-Me) | Predicted | ~ 64° | Highest |

Molecular modeling studies have also explored the flexibility of the tropane ring system, identifying boat and twist-boat conformations as higher-energy transition states between the chair conformers. The energy barrier for the chair-to-boat interconversion is relatively low, suggesting that the ring system possesses a significant degree of flexibility.

Reaction Mechanism Predictions for Synthetic Transformations of this compound

The synthesis of this compound is a critical step in the total synthesis of cocaine and its analogues. The most notable synthetic route is a modification of the Robinson-Schöpf tropinone synthesis. wikipedia.org This reaction involves a tandem Mannich-type condensation of a methylamine (B109427) salt, succinaldehyde (B1195056), and a derivative of acetonedicarboxylic acid.

Computational studies have been instrumental in elucidating the mechanism of the Robinson-Schöpf reaction. orientjchem.orgscispace.comresearchgate.net These studies have modeled the key steps, including the formation of the N-methyl-Δ¹-pyrrolinium cation, the nucleophilic attack of the enolate of the dicarboxylic acid ester, and the subsequent intramolecular Mannich reaction to form the bicyclic tropane skeleton.

Key Mechanistic Steps in the Synthesis of this compound (Predicted based on Tropinone Synthesis Studies):

Formation of N-methyl-Δ¹-pyrrolinium cation: Methylamine reacts with succinaldehyde to form a dihydropyrrole, which is then oxidized to the N-methyl-Δ¹-pyrrolinium cation.

Enolate Formation: The monomethyl ester of acetonedicarboxylic acid forms an enolate under the reaction conditions.

Intermolecular Mannich Reaction: The enolate attacks the N-methyl-Δ¹-pyrrolinium cation to form a substituted pyrrolidine.

Intramolecular Mannich Reaction (Cyclization): The newly formed enolate from the other side of the acetone (B3395972) dicarboxylate derivative attacks the iminium ion intramolecularly, leading to the formation of the tropane ring.

Decarboxylation: The remaining carboxylic acid group is lost to yield this compound.

Theoretical calculations have been used to determine the activation energies and transition state geometries for these steps in the synthesis of tropinone. These studies suggest that the intramolecular cyclization step is the rate-determining step of the reaction. While specific computational data for the synthesis of this compound is limited, the mechanistic principles derived from studies on the parent tropinone synthesis provide a robust framework for understanding its formation.

Quantum Chemical Studies on Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of the tropane alkaloid framework. These studies provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting the molecule's reactivity.

For this compound, the presence of the ketone and ester functional groups significantly influences its electronic properties. The carbonyl groups are electron-withdrawing, leading to a polarization of the molecule and creating electrophilic centers at the carbonyl carbon atoms.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description |

|---|---|

| HOMO Energy | Relatively low, indicating moderate nucleophilicity. The HOMO is likely localized on the nitrogen atom and the enolizable α-carbons. |

| LUMO Energy | Relatively low, indicating susceptibility to nucleophilic attack. The LUMO is expected to be centered on the carbonyl carbons of the ketone and ester groups. |

| HOMO-LUMO Gap | Moderate, suggesting a balance between kinetic stability and reactivity. |

| Electrostatic Potential | Negative potential (red) localized around the carbonyl oxygen atoms, indicating sites for electrophilic attack. Positive potential (blue) around the carbonyl carbons and the α-protons, indicating sites for nucleophilic attack. |

Note: These are qualitative predictions based on the functional groups present and general principles from DFT studies on similar molecules. Specific calculated values for this compound are not widely reported.

The analysis of frontier molecular orbitals is particularly insightful. The Highest Occupied Molecular Orbital (HOMO) represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile. For this compound, the HOMO is expected to have significant contributions from the lone pair of the nitrogen atom and the p-orbitals of the enolizable α-carbons. The Lowest Unoccupied Molecular Orbital (LUMO) represents the region most susceptible to receiving electrons and is associated with the molecule's electrophilicity. The LUMO is predicted to be localized on the π* orbitals of the ketone and ester carbonyl groups.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP would show strong negative potentials around the oxygen atoms of the carbonyl groups and a positive potential around the carbonyl carbons and the acidic α-protons, consistent with the expected reactivity of a β-keto ester. These computational insights are invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this important synthetic intermediate.

Advanced Research Perspectives and Future Directions

Innovations in Green Chemistry for 2-Carbomethoxy-3-tropinone Synthesis

The pursuit of environmentally benign chemical processes has led to a re-evaluation of the synthesis of this compound and its precursors. Green chemistry principles, which prioritize waste prevention, atom economy, and the use of safer solvents and conditions, are central to these innovations. yale.edunih.gov

A cornerstone in this area is the landmark synthesis of tropinone (B130398), the direct precursor to this compound, developed by Sir Robert Robinson in 1917. wikipedia.orgguidechem.com This reaction is often cited as a classic example of a biomimetic, one-pot synthesis, embodying several principles of green chemistry long before they were formally defined. wikipedia.orgresearchgate.net The synthesis combines simple, bio-inspired reactants—succinaldehyde (B1195056), methylamine (B109427), and acetonedicarboxylic acid—in a single vessel to construct the complex bicyclic tropane (B1204802) core. wikipedia.orgguidechem.com

Key green chemistry aspects of the Robinson synthesis and related modern approaches are outlined below:

| Green Chemistry Principle | Application in Tropinone Synthesis |

| Waste Prevention | One-pot synthesis avoids the need to isolate and purify intermediates, which significantly reduces solvent and material waste. nih.govresearchgate.net |

| Atom Economy | The tandem/domino reaction design maximizes the incorporation of atoms from the reactants into the final tropinone structure. researchgate.netacs.org |

| Biomimetic Approach | The synthesis mimics the plant's biosynthetic pathway, using similar fundamental building blocks. wikipedia.org |

| Safer Conditions | The reaction can be conducted in water at physiological pH, avoiding harsh and hazardous organic solvents and reagents. wikipedia.org |

Modern advancements continue to build on this foundation. Research into tandem (domino) ene-type reactions and the use of silyl (B83357) enol ethers represents efforts to further refine the efficiency and control of one-pot tropane syntheses. researchgate.netrsc.org The synthesis of this compound itself can be achieved by the condensation of monomethyl β-ketoglutarate with succindialdehyde and methylamine, a method that aligns with the efficient, convergent nature of the original Robinson synthesis. mdma.chmdma.ch These approaches collectively strive to minimize environmental impact by reducing steps, energy consumption, and the generation of hazardous byproducts. nih.gov

Chemoenzymatic Approaches to Tropane Alkaloid Synthesis Involving this compound

Chemoenzymatic synthesis, which integrates the precision of biological catalysts with the versatility of traditional organic chemistry, offers powerful strategies for producing complex tropane alkaloids. Enzymes provide unparalleled stereospecificity, often eliminating the need for cumbersome protecting groups and chiral auxiliaries, a key principle of green chemistry. acs.org In the context of tropane alkaloid synthesis, reductases are particularly crucial.

The reduction of the keto group at the C-3 position of the tropane ring is a critical, stereochemistry-determining step. Nature has evolved specific enzymes for this purpose:

Tropinone Reductases (TRs) : In many plants of the Solanaceae family, two distinct enzymes, Tropinone Reductase I (TR-I) and Tropinone Reductase II (TR-II), catalyze this reduction. TR-I produces tropine (B42219) (with a 3α-hydroxyl group), while TR-II yields pseudotropine (with a 3β-hydroxyl group). researchgate.netnih.govnih.gov These enzymes represent a key metabolic branch point and are valuable tools for controlling the stereochemical outcome in synthesis. researchgate.netnih.gov

Methylecgonone Reductase (MecgoR) : In the coca plant (Erythroxylum coca), the biosynthesis of cocaine involves the specific reduction of this compound (also known as methylecgonone). This reaction is catalyzed by methylecgonone reductase (MecgoR), an enzyme from the aldo-keto reductase (AKR) family. db-thueringen.denih.govscitechdaily.com MecgoR stereospecifically reduces the ketone to produce methylecgonine (B8769275) (2-carbomethoxy-3β-tropine), the direct precursor to cocaine. nih.gov